molecular formula C11H18ClNO B1522016 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride CAS No. 1197466-21-9

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1522016
CAS No.: 1197466-21-9
M. Wt: 215.72 g/mol
InChI Key: BMDHTOYUAFZPHG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is an organic compound characterized by a benzyl ether group attached to a secondary amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-benzyloxy-1-propanol and methylamine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-benzyloxy-1-propanol with methylamine under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Catalysts: Catalysts such as acid catalysts may be used to enhance the reaction rate and yield.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the benzyl ether group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted benzyl ethers or amines.

Scientific Research Applications

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: It is utilized in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

  • 3-Benzyloxybenzoic acid: Contains a similar benzyl ether group but with a carboxylic acid functionality.

  • 3-Benzyloxy-1-propanol: A related compound with a hydroxyl group instead of an amine group.

  • 2-Methyl-1-propanol: A simpler compound without the benzyl ether group.

Properties

IUPAC Name

2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHTOYUAFZPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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